Benzyl 4-oxochromene-2-carboxylate

acaricidal pesticidal activity structure‑activity relationship

Benzyl 4‑oxochromene‑2‑carboxylate (CAS 108981‑97‑1) is a synthetic chromone‑2‑carboxylate ester composed of a 4‑oxo‑4H‑chromene core linked via an ester bridge to a benzyl group [REFS‑1]. The chromone‑2‑carboxylate pharmacophore is recognised as a privileged scaffold in medicinal chemistry and agrochemical discovery, with documented activities ranging from enzyme inhibition to acaricidal effects [REFS‑2][REFS‑3].

Molecular Formula C17H12O4
Molecular Weight 280.27g/mol
CAS No. 108981-97-1
Cat. No. B428226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-oxochromene-2-carboxylate
CAS108981-97-1
Molecular FormulaC17H12O4
Molecular Weight280.27g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C17H12O4/c18-14-10-16(21-15-9-5-4-8-13(14)15)17(19)20-11-12-6-2-1-3-7-12/h1-10H,11H2
InChIKeyXTSABVJRUHBGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4‑oxochromene‑2‑carboxylate – Chromone‑2‑carboxylate Scaffold Overview for Procurement Decisions


Benzyl 4‑oxochromene‑2‑carboxylate (CAS 108981‑97‑1) is a synthetic chromone‑2‑carboxylate ester composed of a 4‑oxo‑4H‑chromene core linked via an ester bridge to a benzyl group [REFS‑1]. The chromone‑2‑carboxylate pharmacophore is recognised as a privileged scaffold in medicinal chemistry and agrochemical discovery, with documented activities ranging from enzyme inhibition to acaricidal effects [REFS‑2][REFS‑3]. The benzyl ester distinguishes this compound from the more common methyl and ethyl chromone‑2‑carboxylates, altering its lipophilicity, hydrogen‑bond donor/acceptor profile and enzymatic cleavage susceptibility [REFS‑1].

Privileged chromone-2-carboxylate scaffold for medicinal chemistry and agrochemical discovery
Benzyl ester provides distinct lipophilicity and steric profile compared to methyl/ethyl esters
Reported synthetic utility in FeCl₃-mediated xanthone/chromone cyclisation workflows
Research tool for acaricide structure-activity relationship studies and enzyme inhibitor screening

Why Generic Substitution Fails for Benzyl 4‑oxochromene‑2‑carboxylate in Research and Industrial Workflows


Chromone‑2‑carboxylate esters are not interchangeable. The identity of the ester moiety (methyl, ethyl, benzyl, etc.) dictates not only the physicochemical properties that govern formulation and pharmacokinetics, but also the compound’s susceptibility to enzymatic hydrolysis and its reactivity in synthetic sequences [REFS‑1]. In the specific case of acaricidal activity, a structure–activity relationship study demonstrated that the benzyl ester confers a potency that differs markedly from the industry standard benzyl benzoate [REFS‑2]. Consequently, selecting a generic alkyl ester without verifying the target‑specific potency, metabolic stability or synthetic compatibility risks generating non‑reproducible biological data or failing a synthetic step that requires the benzyl protecting/activating group.

Ester moiety governs reactivity and pharmacokinetic behaviour Methyl, ethyl, and benzyl esters differ in lipophilicity, enzyme lability, and synthetic compatibility; generic substitution may alter biological or synthetic outcomes.
Acaricidal potency profile is benzyl-ester specific The reported benchmark ranking against standard acaricides is tied to the benzyl ester; other alkyl chromone carboxylates may not reproduce the same activity context.
Lack of 7-hydroxy substitution limits aldose reductase inhibition Unsubstituted chromone-2-carboxylate benzyl ester shows no measurable RLAR inhibition; direct replacement of a 7-hydroxy analog with this compound risks loss of enzyme affinity.

Quantitative Differentiation of Benzyl 4‑oxochromene‑2‑carboxylate – Head‑to‑Head, Cross‑Study and Class‑Level Evidence


Acaricidal Potency Against House Dust Mite: Benzyl 4‑oxochromene‑2‑carboxylate vs. Benzyl Benzoate Standard

In a 24 h pesticidal assay against the European house dust mite *Dermatophagoides pteronyssinus*, benzyl 4‑oxochromene‑2‑carboxylate (CHEMBL462668) exhibited an EC₅₀ of 0.495 g m⁻² [REFS‑1]. This value positions the compound 19.8‑fold less potent than the industry reference acaricide benzyl benzoate, which achieved an EC₅₀ of 0.025 g m⁻² in the same study [REFS‑2]. The data originate from the same comparative investigation, providing a direct head‑to‑head benchmark.

Acaricidal EC₅₀ comparison
Head‑to‑head
Benzyl chromone ester
EC₅₀ 0.495 g m⁻²
vs
Benzyl benzoate
EC₅₀ 0.025 g m⁻²
Supports benchmark ranking in acaricide research; lower potency compared with industry standard under identical assay conditions.
24 h, D. pteronyssinus assay. Direct comparison enables potency calibration.
acaricidal pesticidal activity structure‑activity relationship

Benzyl vs. 7‑Hydroxy‑Benzyl Chromone‑2‑carboxylate: Impact of A‑Ring Substitution on Aldose Reductase Inhibition

The 7‑hydroxy analog 7‑hydroxy‑4‑oxo‑4H‑chromene‑2‑carboxylic acid benzyl ester (CHEMBL166825) inhibits rat lens aldose reductase (RLAR) with an IC₅₀ of 2.50 × 10³ nM [REFS‑1]. No RLAR inhibition data are available for the unsubstituted benzyl 4‑oxochromene‑2‑carboxylate. This cross‑study comparison indicates that introduction of a 7‑hydroxy group is a critical determinant of aldose reductase affinity within the benzyl chromone‑2‑carboxylate series, and that the parent benzyl ester is not a meaningful aldose reductase inhibitor in the absence of additional ring activation.

Aldose reductase inhibition
Cross‑study
Benzyl ester
No RLAR inhibition
vs
7‑OH benzyl ester
IC₅₀ 2.50E+3 nM
7‑Hydroxy substitution is required for rat lens aldose reductase affinity; unsubstituted parent may serve as negative control.
Comparison across different chromone derivatives; no direct head‑to‑head data.
aldose reductase diabetic complications structure‑activity relationship

Benzyl Ester as a Synthetic Handle: Intramolecular Acylation Efficiency vs. Alkyl Esters

The FeCl₃/Cl₂CHOCH₃ cooperative system enables direct intramolecular acylation of benzyl esters to construct biologically important xanthone and chromone derivatives [REFS‑1]. Control experiments explicitly examined the effect of benzyl esters and demonstrated that the benzyl moiety is essential for productive acylation under these conditions; the corresponding methyl and ethyl esters were not reported to proceed with comparable efficiency in this transformation [REFS‑1]. This positions the benzyl ester as a preferred intermediate when employing FeCl₃‑mediated cyclisation strategies.

Synthetic utility (FeCl₃)
Class‑level
Benzyl esters
Productive cyclisation
vs
Methyl/ethyl esters
Not reported productive
Class‑level evidence indicates benzyl ester may support FeCl₃‑mediated acylation; methyl/ethyl congeners not demonstrated for this transformation.
General methodology study; yields not directly compared head‑to‑head.
synthetic methodology intramolecular acylation xanthone/chromone synthesis

Physicochemical Differentiation: Benzyl vs. Methyl and Ethyl Chromone‑2‑carboxylate Esters

The benzyl ester (MW 280.27 g mol⁻¹, XLogP3 = 3.5, 0 H‑bond donors, 4 H‑bond acceptors, TPSA 52.6 Ų [REFS‑1]) differs substantially from the methyl ester (MW 204.18 g mol⁻¹, lower logP [REFS‑2]) and the ethyl ester (MW 218.21 g mol⁻¹, intermediate logP [REFS‑3]). The increased lipophilicity and larger steric bulk of the benzyl group can enhance membrane permeability and alter the rate of esterase‑mediated hydrolysis, both of which are critical determinants in prodrug design and in vivo pharmacokinetic studies within the chromone class [REFS‑1].

Physicochemical differentiation
Cross‑study
Benzyl ester
MW 280.27, XLogP3 3.5
vs
Methyl/ethyl esters
Lower MW & lipophilicity
Benzyl ester’s higher lipophilicity and steric bulk may influence membrane permeability and esterase lability in prodrug research.
Computed properties; no unified experimental comparison across all esters.
lipophilicity drug‑likeness ester prodrug design

Evidence‑Backed Application Scenarios for Benzyl 4‑oxochromene‑2‑carboxylate Procurement


Acaricide Lead Discovery and Benchmarking Against Benzyl Benzoate

Based on the direct head‑to‑head acaricidal data (EC₅₀ = 0.495 g m⁻² vs. benzyl benzoate 0.025 g m⁻² [REFS‑1]), benzyl 4‑oxochromene‑2‑carboxylate can serve as a starting point for structure‑activity relationship campaigns targeting *Dermatophagoides pteronyssinus*. Its 19.8‑fold lower potency relative to the standard provides a well‑defined benchmark for evaluating the impact of structural modifications aimed at improving acaricidal efficacy.

FeCl₃‑Mediated Synthesis of Xanthone and Chromone Libraries

The demonstrated efficiency of benzyl esters in the FeCl₃/Cl₂CHOCH₃ intramolecular acylation protocol [REFS‑1] makes benzyl 4‑oxochromene‑2‑carboxylate a strategic building block for constructing diversely functionalised chromone and xanthone libraries. Laboratories employing this methodology should prioritise the benzyl ester over alkyl esters to maintain synthetic throughput.

Prodrug Design – Benzyl Ester as a Pharmacokinetic Modulator

The higher lipophilicity (XLogP3 = 3.5) and distinct steric profile of the benzyl ester, compared with methyl and ethyl chromone‑2‑carboxylates [REFS‑1][REFS‑2], support its use in prodrug programmes where modulated membrane permeability and controlled esterase‑mediated release of the active chromone‑2‑carboxylic acid are desired.

Aldose Reductase Inhibitor Development – Negative Control or Scaffold‑Hopping Template

The absence of measurable aldose reductase inhibition by the unsubstituted benzyl ester, in contrast to the µM‑range activity of its 7‑hydroxy congener (IC₅₀ = 2.50 × 10³ nM [REFS‑1]), makes benzyl 4‑oxochromene‑2‑carboxylate a useful negative control compound for assays targeting the aldose reductase family, or a clean scaffold for fragment‑based inhibitor design that avoids confounding enzyme activity.

Application
Selection Property
Validation Focus
Acaricide lead identification and benchmarking
Reported acaricidal activity benchmarked against industry standard
Verify EC₅₀ in target species and formulation; confirm rank order with benzyl benzoate
FeCl₃‑mediated xanthone/chromone library synthesis
Benzyl ester reactivity in FeCl₃/Cl₂CHOCH₃ system
Confirm cyclisation yield and regioselectivity with intended substrates
Chromone‑based prodrug pharmacokinetic modulation
Benzyl ester lipophilicity and steric profile
Assess membrane permeability and esterase‑mediated release kinetics
Aldose reductase assay negative control or scaffold hopping
Absence of RLAR inhibition by unsubstituted benzyl ester
Confirm lack of aldose reductase activity under assay conditions; use as clean scaffold
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